molecular formula C19H25N3O4 B6514054 3-(2-methoxyethyl)-N-(4-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892270-80-3

3-(2-methoxyethyl)-N-(4-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B6514054
CAS RN: 892270-80-3
M. Wt: 359.4 g/mol
InChI Key: ZUYLLTQIFQOYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-methoxyethyl)-N-(4-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains a quinazoline backbone, which is a type of heterocyclic compound. Quinazolines are often found in various pharmaceuticals and exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazoline backbone, followed by the addition of the various substituents. The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinazoline backbone would provide a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinazoline backbone and the various substituents. The carbonyl groups and the amide group could potentially undergo various reactions, such as nucleophilic addition or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be affected by the presence of the various functional groups .

Scientific Research Applications

Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation

Background: Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored.

Application: Researchers have reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. When combined with a Matteson–CH₂–homologation, this protocol enables a formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were a pharmaceutical, for example, its mechanism of action would likely involve interaction with a specific biological target, such as an enzyme or receptor .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it were a pharmaceutical, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any potential side effects .

properties

IUPAC Name

3-(2-methoxyethyl)-N-(4-methylcyclohexyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-12-3-6-14(7-4-12)20-17(23)13-5-8-15-16(11-13)21-19(25)22(18(15)24)9-10-26-2/h5,8,11-12,14H,3-4,6-7,9-10H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYLLTQIFQOYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyethyl)-N-(4-methylcyclohexyl)-2,4-dioxo-1H-quinazoline-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.